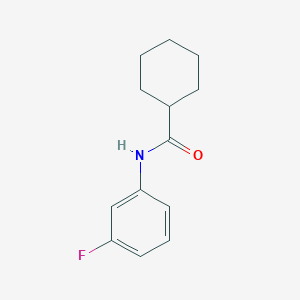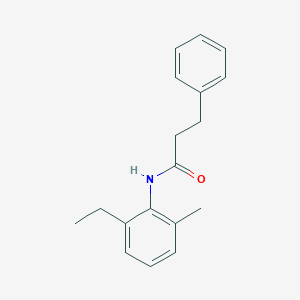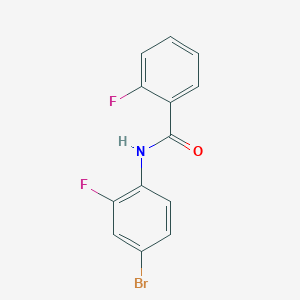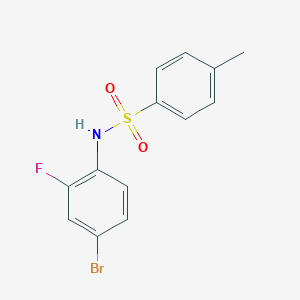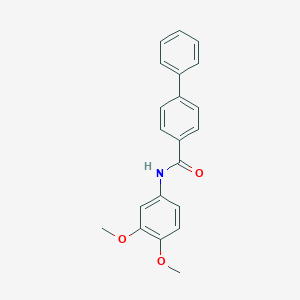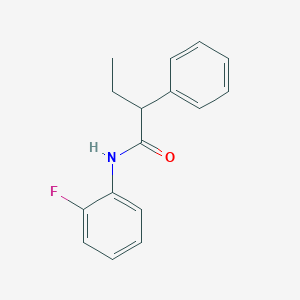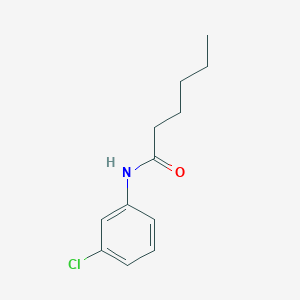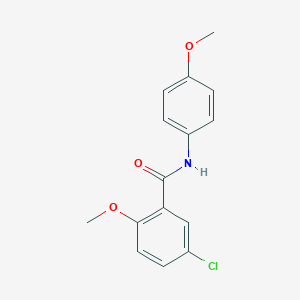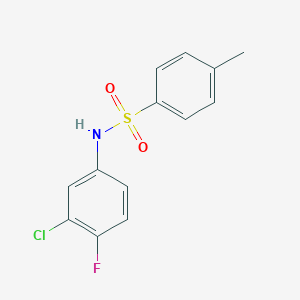
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide, commonly known as CFMS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its pharmacological properties. CFMS has been shown to have potential as an anti-inflammatory and analgesic agent, making it a promising candidate for further research.
作用機序
CFMS is believed to act through multiple mechanisms, including inhibition of pro-inflammatory cytokine production, modulation of ion channels involved in pain transmission, and inhibition of enzymes involved in the production of inflammatory mediators. Its exact mechanism of action is still being investigated.
Biochemical and Physiological Effects:
CFMS has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have potential as a treatment for neuropathic pain. CFMS has been found to modulate the activity of ion channels involved in pain transmission, suggesting that it may be effective in treating chronic pain conditions.
実験室実験の利点と制限
CFMS has several advantages for use in lab experiments, including its potential as an anti-inflammatory and analgesic agent, and its ability to modulate ion channels involved in pain transmission. However, its exact mechanism of action is still being investigated, and further research is needed to fully understand its potential uses.
将来の方向性
There are several potential future directions for research on CFMS. One possible avenue of research is to further investigate its mechanism of action, in order to better understand its potential uses as an anti-inflammatory and analgesic agent. Another potential area of research is to explore its potential for use in treating neuropathic pain. Additionally, further research is needed to explore the safety and efficacy of CFMS in humans, in order to determine its potential for use as a therapeutic agent.
合成法
CFMS can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate with 4-methylbenzenesulfonamide. The final product is obtained through purification and isolation techniques.
科学的研究の応用
CFMS has been studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. CFMS has also been studied for its potential use in treating neuropathic pain, as it has been shown to modulate the activity of ion channels involved in pain transmission.
特性
分子式 |
C13H11ClFNO2S |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-2-5-11(6-3-9)19(17,18)16-10-4-7-13(15)12(14)8-10/h2-8,16H,1H3 |
InChIキー |
UVMNPLNJJKHKTF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



